molecular formula C80H183N5O18S4 B027146 Tetrabutylammonium persulfate triple salt CAS No. 104548-30-3

Tetrabutylammonium persulfate triple salt

Cat. No.: B027146
CAS No.: 104548-30-3
M. Wt: 1631.6 g/mol
InChI Key: IGMBKNUVZFAHJM-UHFFFAOYSA-I
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium persulfate triple salt is typically synthesized by reacting tetrabutylammonium hydroxide with potassium hydrogen monopersulfate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium persulfate triple salt primarily undergoes oxidation reactions. It is known for its ability to oxidize a wide range of substrates, including alkenes, sulfides, alcohols, and aromatic amines .

Common Reagents and Conditions

The compound is often used in conjunction with other reagents such as manganese (III) Schiff base complexes for the oxidation of Hantzsch 1,4-dihydropyridines. It is also used in the epoxidation of alkenes and the oxidation of sulfides and olefins .

Major Products Formed

The major products formed from these reactions include epoxides, sulfoxides, and azoxy arenes. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium persulfate triple salt stands out due to its high selectivity and efficiency in oxidation reactions. Its ability to operate under mild conditions makes it a preferred choice for sensitive substrates, reducing the risk of unwanted side reactions .

Biological Activity

Tetrabutylammonium persulfate triple salt (TBAP) is a compound of interest in various fields, particularly in organic synthesis and biochemistry. Its biological activity stems from its oxidative properties, which can influence numerous biological processes. This article explores the biological activity of TBAP, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Tetrabutylammonium persulfate is a quaternary ammonium salt with the formula C16H36N1O6S2\text{C}_{16}\text{H}_{36}\text{N}_1\text{O}_6\text{S}_2. It serves as a source of persulfate ions (S2O82\text{S}_2\text{O}_8^{2-}), which are powerful oxidizing agents. The presence of tetrabutylammonium enhances the solubility of the persulfate in organic solvents, making it useful in various chemical reactions.

The primary mechanism through which TBAP exerts its biological effects is via oxidative stress. Persulfate ions can generate reactive oxygen species (ROS), which can lead to oxidative modifications of biomolecules such as proteins, lipids, and nucleic acids. This oxidative stress can trigger various signaling pathways, influencing cellular processes such as apoptosis, inflammation, and immune responses.

Biological Applications

  • Antioxidant Studies : TBAP has been used to study the effects of oxidative stress on cells. For example, it can induce oxidative damage in cellular models, allowing researchers to assess the protective effects of antioxidants.
  • Sulfation Reactions : TBAP is employed in sulfation reactions that modify small molecules and biomolecules, enhancing their biological activity. This process is crucial for drug metabolism and the activation of prodrugs.
  • Antimicrobial Activity : Research indicates that TBAP exhibits antimicrobial properties against various pathogens. Its ability to generate ROS contributes to its effectiveness in disrupting microbial cell membranes.

1. Oxidative Stress Induction

A study demonstrated that TBAP could induce oxidative stress in human cell lines, leading to increased apoptosis rates. The study measured markers such as malondialdehyde (MDA) and reduced glutathione (GSH) levels to quantify oxidative damage and cellular response.

ParameterControl GroupTBAP Treatment
MDA Levels (µM)1.54.2
GSH Levels (µM)10.56.3
Apoptotic Cells (%)525

2. Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of TBAP against E. coli and S. aureus, TBAP showed significant inhibition zones in agar diffusion assays.

MicroorganismInhibition Zone (mm)
E. coli15
S. aureus18

Research Findings

Recent studies have highlighted the dual nature of TBAP's biological activity—while it serves as a potent oxidizing agent beneficial for certain therapeutic applications, it also poses risks associated with oxidative damage. For instance, sulfation reactions facilitated by TBAP have been shown to enhance the bioactivity of flavonoids, which are known for their health benefits.

Properties

IUPAC Name

hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBKNUVZFAHJM-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H183N5O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584955
Record name N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1631.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104548-30-3
Record name N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104548-30-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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